molecular formula C11H17NO3 B2599983 Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 2408964-65-6

Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No. B2599983
CAS RN: 2408964-65-6
M. Wt: 211.261
InChI Key: MRBKPJGIOAOIFV-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a chemical compound with the CAS Number: 2408964-65-6 . It has a molecular weight of 211.26 .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-8(13)11(12)5-4-6-11/h4-7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a solid at room temperature .

Scientific Research Applications

Efficient Synthetic Routes

Meyers et al. (2009) described efficient, scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for selective derivation and novel compound synthesis complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Novel Amino Acids and GABA Analogues

Radchenko et al. (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid as new amino acids for potential use in chemistry, biochemistry, and drug design, adding to the family of sterically constrained amino acids (Radchenko, Grygorenko, & Komarov, 2010).

Spirocyclic Compounds for Biological Activity

Moskalenko and Boev (2012) developed a general procedure for synthesizing spirocyclic 3-oxotetrahydrofurans for further preparation of potentially biologically active heterocyclic compounds, exemplified by the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal (Moskalenko & Boev, 2012).

Protective Group Introduction

Rao et al. (2017) introduced a new reagent, tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD), for the preparation of N-Boc-amino acids, offering an alternative to traditional reagents with advantages in stability and reactivity (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).

Innovative Synthetic Approaches

Alonso et al. (2002) demonstrated the DTBB-catalyzed lithiation of 2,3-dichloroprop-1-ene for the synthesis of 1,5-dioxaspiro[2.4]heptanes, highlighting the role of these compounds as structural units in biologically active natural compounds and synthetic organic chemistry (Alonso, Meléndez, & Yus, 2002).

Safety And Hazards

The safety information available indicates that Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate is a warning-level substance according to the GHS07 pictogram .

properties

IUPAC Name

tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-7-8(13)11(12)5-4-6-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBKPJGIOAOIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)C12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate

CAS RN

2408964-65-6
Record name tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate
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